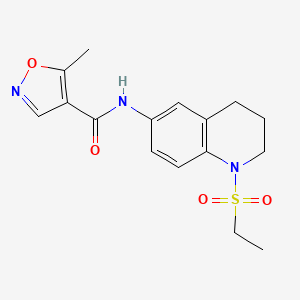
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a compound of interest in various fields of scientific research, particularly chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the quinoline and isoxazole rings, followed by their subsequent functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, play critical roles in optimizing the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely scale up these synthetic routes using larger reactors and more robust purification techniques. Industrial production would also emphasize cost-efficiency, safety, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, potentially affecting its functional groups and overall stability.
Reduction: Similarly, reduction reactions could alter its quinoline or isoxazole moieties.
Substitution: Substitution reactions, particularly at the sulfonyl or carboxamide groups, might yield derivatives with varied properties.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based), are crucial for achieving desired outcomes.
Major Products: The products of these reactions depend on the specific reagents and conditions employed, resulting in a range of derivatives with potentially useful properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Research has explored its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations into its pharmacological properties suggest possible therapeutic uses.
Industry: Its unique structure may lend itself to applications in materials science and other industrial processes.
Mecanismo De Acción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide exerts its effects through specific molecular interactions:
Molecular Targets: It may bind to certain enzymes or receptors, influencing their activity.
Pathways Involved: These interactions could modulate biochemical pathways related to its biological or therapeutic effects.
Comparación Con Compuestos Similares
Compared to other quinoline or isoxazole derivatives, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide stands out due to its combined structural features:
Similar Compounds: Related compounds might include other sulfonyl-substituted quinolines or carboxamide-containing isoxazoles.
This compound's distinct characteristics and versatile applications make it a subject of significant interest in scientific research and industry.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-24(21,22)19-8-4-5-12-9-13(6-7-15(12)19)18-16(20)14-10-17-23-11(14)2/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUYHUVWFGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2477065.png)


![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide](/img/structure/B2477078.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)

![2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2477084.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2477085.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2477087.png)
